

Cell-based assay protocol for Ampelopsin F cytotoxicity

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Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B15594484*

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Application Notes and Protocols

Topic: Cell-based Assay Protocol for **Ampelopsin F** Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

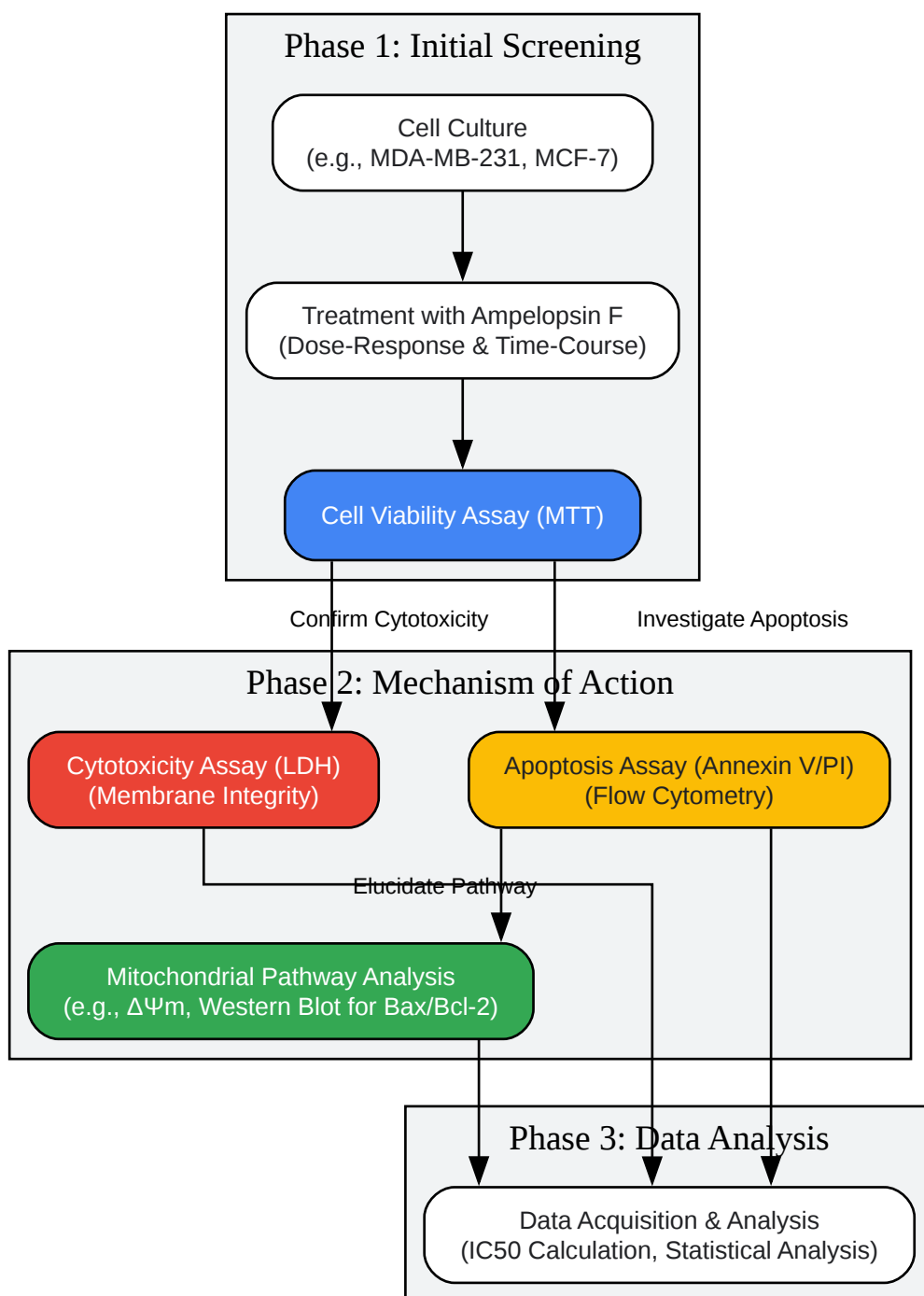
Introduction

Ampelopsin F, also known as Dihydromyricetin, is a natural flavonoid compound that has demonstrated significant anti-cancer properties across various cancer cell lines.[1][2] Preclinical studies have shown that **Ampelopsin F** can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis.[1] Its mechanisms of action are multifaceted, involving the induction of apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways, generation of reactive oxygen species (ROS), and induction of endoplasmic reticulum (ER) stress.[1][3][4] Furthermore, **Ampelopsin F** has been shown to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR and NF- κ B pathways, which are crucial for cell survival and proliferation.[5][6]

These application notes provide a comprehensive set of protocols for assessing the cytotoxic effects of **Ampelopsin F** on cultured cancer cells. The described assays will enable researchers to quantify cell viability, measure cytotoxicity via membrane integrity, and specifically investigate the induction of apoptosis.

General Experimental Workflow

A systematic approach is recommended to characterize the cytotoxic profile of **Ampelopsin F**. This workflow begins with a broad screening assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.



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Caption: General workflow for cytotoxicity assessment of **Ampelopsin F**.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.^[7] Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Materials:

- 96-well flat-bottom sterile tissue culture plates
- **Ampelopsin F** stock solution (dissolved in DMSO)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.^[7]
- **Compound Treatment:** Prepare serial dilutions of **Ampelopsin F** (e.g., 0, 20, 40, 60, 80, 100 μ M) in complete culture medium.^{[3][4]} Remove the old medium and add 100 μ L of the diluted compounds. Include a vehicle control (DMSO concentration matched to the highest **Ampelopsin F** dose).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

- **MTT Addition:** After incubation, add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.^[7]
- **Formazan Solubilization:** Carefully aspirate the medium. Add 150 μ L of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.^[7]
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of **Ampelopsin F** that inhibits 50% of cell growth).

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as a marker for cytotoxicity and loss of membrane integrity.^[8]

Materials:

- Cells cultured in a 96-well plate and treated with **Ampelopsin F** as described above.
- Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Roche).
- Lysis Buffer (10X, typically provided in the kit).
- Microplate reader.

Procedure:

- **Prepare Controls:**
 - **Spontaneous LDH Release:** Untreated cells.
 - **Maximum LDH Release:** Untreated cells treated with 10 μ L of 10X Lysis Buffer 45 minutes before the assay endpoint.^[9]

- Vehicle Control: Cells treated with the vehicle (DMSO).
- Sample Collection: After the desired incubation period with **Ampelopsin F**, centrifuge the 96-well plate at 250 x g for 4 minutes.
- Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
- LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.
- Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
 - $\% \text{ Cytotoxicity} = 100 \times [(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})]$

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Materials:

- Cells cultured and treated with **Ampelopsin F**.
- Annexin V-FITC/PI Apoptosis Detection Kit.
- 1X Binding Buffer.
- Flow cytometer.

Procedure:

- Cell Harvesting: Following treatment with **Ampelopsin F** for 24 hours, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cells twice with ice-cold PBS.
- Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
- Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Dilution: Add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of **Ampelopsin F** on Cell Viability (MTT Assay)

Concentration (μM)	% Cell Viability (24h) (Mean ± SD)	% Cell Viability (48h) (Mean ± SD)
0 (Control)	100 ± 4.5	100 ± 5.1
20	85.2 ± 3.8	70.1 ± 4.2
40	68.7 ± 4.1	51.5 ± 3.9
60	50.3 ± 3.5	35.8 ± 3.1
80	34.1 ± 2.9	22.4 ± 2.5
100	21.5 ± 2.2	15.6 ± 1.9

| IC50 (μM) | ~60 | ~42 |

Table 2: Cytotoxicity of **Ampelopsin F** (LDH Release Assay at 48h)

Concentration (μM)	% Cytotoxicity (Mean ± SD)
0 (Control)	5.1 ± 1.2
20	14.8 ± 2.1
40	28.9 ± 2.8
60	45.2 ± 3.5
80	62.7 ± 4.1

| 100 | 78.4 ± 4.9 |

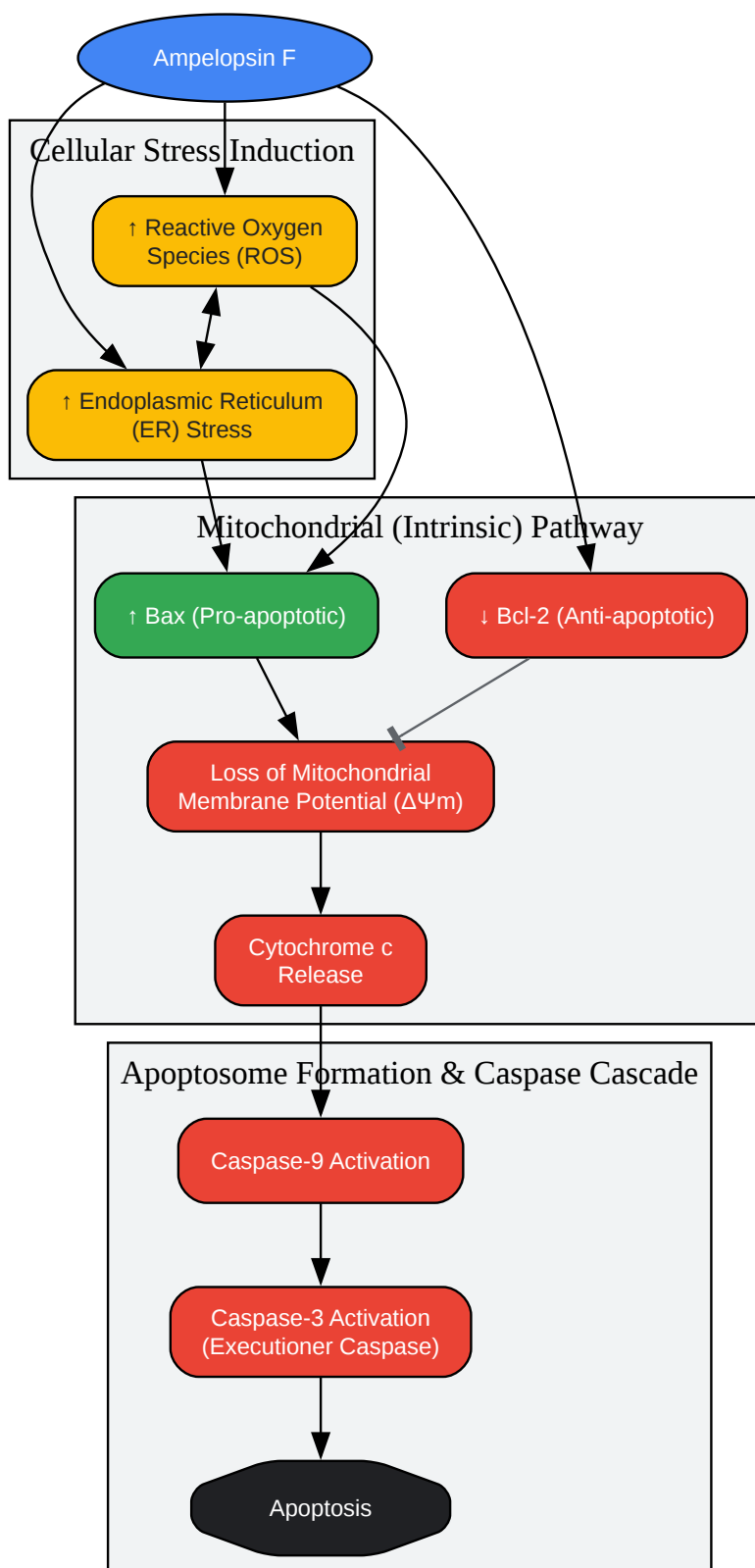
Table 3: Apoptosis Induction by **Ampelopsin F** (Annexin V/PI Assay at 24h)

Concentration (μM)	% Viable Cells	% Early Apoptotic	% Late Apoptotic/Necrotic
0 (Control)	95.1	2.5	2.4
40	70.3	18.4	11.3

| 80 | 38.6 | 35.1 | 26.3 |

Mechanism of Action: Signaling Pathway

Ampelopsin F induces apoptosis through a complex network of signaling pathways, primarily involving the generation of ROS, induction of ER stress, and activation of the mitochondrial apoptotic cascade.



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Caption: Key signaling pathways in **Ampelopsin F**-induced apoptosis.

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